molecular formula C27H34Cl4N2O5 B13977785 Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester CAS No. 38358-06-4

Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester

Cat. No.: B13977785
CAS No.: 38358-06-4
M. Wt: 608.4 g/mol
InChI Key: TUMJLXBPWBHUJA-UHFFFAOYSA-N
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Description

Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetic acid esterified with a phenyl group substituted with bis(2-chloroethyl)amino groups and a 2-hydroxy-1,3-propanediyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with a phenyl group substituted with bis(2-chloroethyl)amino groups. This reaction is often carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino groups to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups are known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of its potential anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, methyl ester
  • Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, ethyl ester
  • Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, propyl ester

Uniqueness

Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is unique due to the presence of the 2-hydroxy-1,3-propanediyl moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

38358-06-4

Molecular Formula

C27H34Cl4N2O5

Molecular Weight

608.4 g/mol

IUPAC Name

[3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-2-hydroxypropyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C27H34Cl4N2O5/c28-9-13-32(14-10-29)23-5-1-21(2-6-23)17-26(35)37-19-25(34)20-38-27(36)18-22-3-7-24(8-4-22)33(15-11-30)16-12-31/h1-8,25,34H,9-20H2

InChI Key

TUMJLXBPWBHUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(COC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)O)N(CCCl)CCCl

Origin of Product

United States

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